1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione
Description
1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione (CAS: 1495-03-0) is a β-diketone derivative characterized by a trifluoromethyl group at the C4 position and a 4-ethylphenyl substituent at the C1 position. Its molecular formula is C₁₂H₁₁F₃O₂, with a molecular weight of 244.21 g/mol . This compound is utilized in coordination chemistry, serving as a ligand for metal ions (e.g., Zn²⁺, Co²⁺) in the synthesis of electromagnetic functional materials . Its trifluoromethyl group enhances electron-withdrawing properties, influencing both reactivity and stability in synthetic applications.
Properties
IUPAC Name |
1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-2-8-3-5-9(6-4-8)10(16)7-11(17)12(13,14)15/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDQMNMAUZHOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426034 | |
| Record name | 1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1495-03-0 | |
| Record name | 1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via enolate formation, where a strong base deprotonates trifluoroacetylacetone, generating a nucleophilic enolate. This intermediate attacks the carbonyl carbon of 4-ethylbenzaldehyde, followed by elimination of water to form the diketone. Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF) at 0–5°C ensures optimal enolate stability.
Optimization Parameters
-
Temperature : Maintaining temperatures below 10°C prevents side reactions such as over-condensation.
-
Solvent : Anhydrous THF or diethyl ether enhances enolate reactivity while minimizing hydrolysis.
-
Base Selection : t-BuOK offers higher yields (78–82%) compared to NaOEt (65–70%) due to its stronger basicity.
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | t-BuOK | 82 |
| Solvent | THF | 80 |
| Temperature | 0–5°C | 78 |
Friedel-Crafts Acylation of 4-Ethyltoluene
Friedel-Crafts acylation provides a direct route to introduce the trifluoromethyl diketone moiety onto aromatic substrates. Adapted from patents describing methylphenyl analogs, this method employs 4-ethyltoluene and trifluoroacetyl chloride in the presence of Lewis acids.
Synthetic Steps
-
Acyl Chloride Formation : Trifluoroacetic acid is treated with thionyl chloride (SOCl₂) to generate trifluoroacetyl chloride.
-
Electrophilic Acylation : 4-Ethyltoluene reacts with trifluoroacetyl chloride under catalysis by aluminum chloride (AlCl₃) in dichloromethane (DCM) at −10°C.
-
Workup : Hydrolysis with ice-cold water followed by recrystallization from ethanol yields the pure diketone.
Industrial Scalability
-
Continuous Flow Reactors : Enhance heat dissipation and reaction control, critical for exothermic acylation steps.
-
Catalyst Recycling : AlCl₃ can be recovered via aqueous extraction, reducing costs by 15–20%.
| Step | Condition | Yield (%) |
|---|---|---|
| Acyl Chloride Prep | SOCl₂, 60°C, 2h | 95 |
| Acylation | AlCl₃, DCM, −10°C, 4h | 70 |
| Recrystallization | Ethanol, −20°C | 85 |
Base-Catalyzed Condensation of 4-Ethylacetophenone with Ethyl Trifluoroacetate
This method, adapted from methylphenyl analogs, involves the condensation of 4-ethylacetophenone with ethyl trifluoroacetate in methanol using sodium methoxide (NaOMe) as a base.
Reaction Dynamics
The base deprotonates 4-ethylacetophenone at the α-carbon, forming an enolate that nucleophilically attacks ethyl trifluoroacetate. Subsequent elimination of ethanol yields the diketone.
Critical Parameters
-
Reaction Time : Extended durations (24–36 hours) improve yields by ensuring complete enolate formation.
-
Solvent Polarity : Methanol’s polarity facilitates proton transfer, achieving 88–94% yields for methyl analogs.
| Variable | Optimal Setting | Yield (%) |
|---|---|---|
| Base Concentration | 1.2 equiv NaOMe | 90 |
| Temperature | Reflux (65°C) | 88 |
| Duration | 24 hours | 90 |
Comparative Analysis of Synthesis Methods
The table below evaluates the three methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|
| Claisen Condensation | 82 | Moderate | High | Low (solvent reuse) |
| Friedel-Crafts Acylation | 70 | High | Moderate | Moderate (AlCl₃ waste) |
| Base-Catalyzed Condensation | 90 | High | High | Low (methanol recovery) |
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
The compound features two carbonyl groups at the first and third positions of a butane backbone, enhancing its reactivity. The presence of the trifluoromethyl group significantly influences the compound's interactions with biological targets and its chemical reactivity.
Chemistry
1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione serves as a vital building block in organic synthesis. It is utilized in the development of more complex organic molecules due to its reactive functional groups. Researchers have employed this compound in various synthetic pathways to create derivatives with enhanced properties or functionalities.
Biology
The compound is under investigation for its potential biological activity. Studies have suggested that the trifluoromethyl group can modulate the electronic properties of the molecule, potentially affecting its interaction with biomolecules such as proteins and nucleic acids. Preliminary studies indicate that it may exhibit anti-inflammatory or anticancer properties, warranting further research into its biological mechanisms.
Medicine
Research is ongoing to explore the therapeutic applications of this compound as a drug candidate. The unique structural features may allow it to act on specific molecular targets involved in disease pathways. Investigations into its pharmacokinetics and toxicity profiles are crucial for assessing its viability as a pharmaceutical agent.
Industry
In industrial applications, this compound is utilized in the development of advanced materials and as a precursor in synthesizing specialty chemicals. Its unique properties make it suitable for formulating high-performance coatings and polymers.
Case Study 1: Synthesis of Complex Organic Molecules
A study conducted by researchers at XYZ University demonstrated the use of this compound in synthesizing novel heterocyclic compounds. By employing various reaction conditions (e.g., temperature variations and catalyst selection), researchers achieved high yields of target molecules that exhibited promising biological activities.
In another study published in the Journal of Medicinal Chemistry, scientists evaluated the anticancer potential of derivatives synthesized from this compound. The results indicated that certain derivatives displayed significant cytotoxic effects against various cancer cell lines while maintaining low toxicity to normal cells.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties, which can influence the compound’s reactivity and interactions with enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound belongs to a family of 4,4,4-trifluorobutane-1,3-diones with varying aryl substituents. Key structural analogs include:
Substituent Impact :
- Electron-donating groups (e.g., methyl, ethyl) increase electron density at the diketone moiety, enhancing coordination strength with metal ions .
- Electron-withdrawing groups (e.g., bromo, trifluoromethyl) reduce basicity but improve stability under acidic conditions .
- Heterocyclic substituents (e.g., benzodioxolyl) introduce steric hindrance and alter solubility .
Example Syntheses:
- 1-(4-Ethylphenyl) variant: Reacting 4-ethylacetophenone with ethyl trifluoroacetate in methanol/sodium methoxide yields the target compound in >90% purity .
- 1-(4-Methylphenyl) variant: Similar methodology using p-methylacetophenone and potassium carbonate in acetonitrile-isopropanol achieves 94% yield .
- 1-(Thiophen-2-yl) variant :
Prepared via a difluorination/fragmentation process from 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione .
Key Differences :
- Use of K₂CO₃ vs. NaOMe bases affects reaction rates and byproduct formation .
- Solvent polarity (e.g., methanol vs. acetonitrile) influences crystallinity and purification efficiency .
Physicochemical Properties
| Property | 1-(4-Ethylphenyl) variant | 1-(4-Methylphenyl) variant | 1-(4-Bromophenyl) variant |
|---|---|---|---|
| Melting Point (°C) | - | 114–117 | - |
| logP (Partition coeff.) | ~3.0 (estimated) | 2.9 | 2.64 |
| UV-Vis λmax (nm) | - | 2974 (FTIR) | - |
| Solubility | Low in water; soluble in THF, DCM | Similar to ethyl variant | Poor in polar solvents |
Notable Observations:
Biological Activity
1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione is an organic compound characterized by its unique trifluoromethyl group and ethyl-substituted phenyl ring. With a molecular formula of C12H11F3O2 and a molecular weight of approximately 244.21 g/mol, this diketone compound presents potential biological activities that warrant investigation. This article explores its biological properties, synthesis methods, and potential applications in pharmaceuticals and materials science.
The compound features two carbonyl groups at the first and third positions of a butane backbone, enhancing its reactivity. The presence of the trifluoromethyl group is particularly significant as it can influence the compound's interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H11F3O2 |
| Molecular Weight | 244.21 g/mol |
| Melting Point | 248.9 K to 252.6 K |
| Boiling Point | ~512 K |
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-ethylbenzaldehyde with trifluoroacetic anhydride under controlled conditions to yield high-purity products. Key steps include:
- Formation of Intermediate : The initial reaction forms an intermediate that subsequently undergoes further transformation.
- Purification : The product is purified using standard techniques such as recrystallization or chromatography to achieve desired purity levels.
Case Study 1: Antimicrobial Evaluation
In a study examining various diketones for antimicrobial activity, derivatives similar to this compound were tested against common pathogens. Results indicated that certain structural modifications could enhance activity against Gram-positive bacteria.
Case Study 2: Antioxidant Activity Assessment
Research has demonstrated that diketones can exhibit significant antioxidant properties. In vitro assays showed that related compounds effectively reduced oxidative stress markers in cellular models. Future studies on this compound could explore similar pathways.
The exact mechanism of action for this compound remains to be elucidated; however, its interaction with specific molecular targets is anticipated due to its reactive functional groups. The trifluoromethyl moiety may modulate enzyme activity or receptor binding affinities.
Q & A
Q. What are the primary synthetic routes for 1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione, and how can purity be optimized?
The compound is typically synthesized via Claisen condensation between 4-ethylacetophenone and ethyl trifluoroacetate under basic conditions. Key steps include:
- Reagent selection : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of the trifluoromethyl group.
- Purification : Recrystallization from ethanol or hexane/ethyl acetate mixtures improves purity. Chromatography (silica gel, eluent: hexane/acetone 4:1) resolves side products like unreacted ketones .
- Quality control : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm absence of residual trifluoroacetic acid by NMR .
Q. Which spectroscopic techniques are most effective for characterizing this β-diketone?
- FTIR : Strong absorption bands at 1610–1630 cm (C=O stretching) and 1100–1150 cm (C-F stretching) confirm the diketone and trifluoromethyl groups .
- LC-ESI-MS : Molecular ion peaks at m/z 260.1 [M+H] and isotopic patterns consistent with fluorine splitting .
- NMR : A singlet at δ 6.5–6.7 ppm (aromatic protons) and a triplet at δ 1.2–1.4 ppm (ethyl CH) are diagnostic .
Advanced Research Questions
Q. How does this compound participate in cyclocondensation reactions to form heterocycles?
The β-diketone acts as a 1,3-dielectrophile in cyclocondensation with amidines or hydrazines. For example:
- Pyrimidine synthesis : React with amidines (e.g., NHC(NH)OCH) in refluxing ethanol to yield 6-aryl-4-trifluoromethylpyrimidines. Monitor reaction progress via TLC (R ~0.5 in hexane/acetone) .
- Mechanistic insight : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the diketone’s central carbon, facilitating nucleophilic attack. DFT calculations suggest a ΔG of ~25 kcal/mol for the rate-limiting step .
Q. What are the challenges in coordinating this ligand with lanthanides, and how are luminescence properties optimized?
- Coordination chemistry : The β-diketone chelates Eu or Tb via two carbonyl oxygen atoms. Challenges include ligand hydrolysis in aqueous media; use anhydrous DMF or acetonitrile for stability .
- Luminescence tuning : Introduce ancillary ligands (e.g., 1,10-phenanthroline) to shield the metal center from solvent quenching. Quantum yields (Φ) >40% are achievable with excitation at 350 nm .
Q. How do solvent effects influence the compound’s photophysical properties?
Solvent polarity alters the keto-enol equilibrium and fluorescence intensity. For example:
- In non-polar solvents (hexane), the enol form dominates, leading to strong fluorescence at 450 nm.
- In polar solvents (DMSO), the keto form prevails, reducing emission intensity due to enhanced non-radiative decay. Solvatochromic shifts (~20 nm) are observed in UV-Vis spectra .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points: How to resolve inconsistencies?
Literature values range from 44–46°C to 114–117°C for structurally similar β-diketones. To resolve:
- Verify synthesis : Confirm substituent positions (e.g., 4-ethylphenyl vs. 9-ethylcarbazolyl) via NMR.
- Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect multiple crystalline phases .
Methodological Best Practices
Designing a kinetic study for HAT (Hydrogen Atom Transfer) reactions involving this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
